molecular formula C5H10ClNO2S B13535651 1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride

1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride

Cat. No.: B13535651
M. Wt: 183.66 g/mol
InChI Key: ATSDQXBYBADTGJ-UHFFFAOYSA-N
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Description

1-Amino-3lambda6-thiabicyclo[310]hexane-3,3-dione hydrochloride is a unique compound with a bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thiol and amine precursor in the presence of a strong acid, such as hydrochloric acid, to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.66 g/mol

IUPAC Name

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexan-1-amine;hydrochloride

InChI

InChI=1S/C5H9NO2S.ClH/c6-5-1-4(5)2-9(7,8)3-5;/h4H,1-3,6H2;1H

InChI Key

ATSDQXBYBADTGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CS(=O)(=O)C2)N.Cl

Origin of Product

United States

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